molecular formula C25H32ClFN4O3S2 B6527347 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135216-66-8

4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6527347
CAS No.: 1135216-66-8
M. Wt: 555.1 g/mol
InChI Key: UBNXSCJVGKDTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a structurally complex molecule featuring:

  • A benzamide core substituted with an azepane-1-sulfonyl group (a seven-membered sulfonamide ring).
  • A 6-fluoro-1,3-benzothiazole moiety linked to the benzamide nitrogen.
  • A 3-(dimethylamino)propyl chain as the second substituent on the benzamide nitrogen.
  • A hydrochloride salt counterion for enhanced solubility.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O3S2.ClH/c1-28(2)14-7-17-30(25-27-22-13-10-20(26)18-23(22)34-25)24(31)19-8-11-21(12-9-19)35(32,33)29-15-5-3-4-6-16-29;/h8-13,18H,3-7,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNXSCJVGKDTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound exhibiting potential biological activities primarily related to its structural components. This article synthesizes current findings on its biological activity, emphasizing its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C25H32ClFN4O3S2C_{25}H_{32}ClFN_{4}O_{3}S_{2} and a molecular weight of approximately 555.1 g/mol. Its structure includes an azepane ring, a sulfonamide group, and a benzothiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : Preliminary studies suggest that the compound may bind to sigma receptors (σRs), which are implicated in numerous cellular processes including cancer progression and neurological disorders . The σ1 receptor, in particular, is overexpressed in various cancer cell lines, suggesting that compounds targeting this receptor could have therapeutic benefits in oncology.
  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzymes involved in cancer pathways. Similar compounds have shown the ability to inhibit sirtuin enzymes, which play critical roles in cellular regulation and cancer biology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Enzyme InteractionPotential inhibition of sirtuin enzymes
Sigma Receptor ModulationPossible modulation effects on σ1 receptors

Case Study 1: Cytotoxicity in Cancer Cells

Research has demonstrated that similar benzothiazole derivatives exhibit significant cytotoxicity against human promyelotic leukemia HL-60 cells. The activity was notably higher than that of dopamine, indicating a strong potential for anticancer applications .

Case Study 2: Sigma Receptor Interactions

Recent studies have highlighted the role of σRs in various diseases. Compounds that modulate these receptors have been explored for their potential in treating conditions such as depression and neurodegenerative disorders. The unique binding profile of this compound may offer new avenues for therapeutic interventions .

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Properties
4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochlorideBenzoyl group instead of sulfonylDifferent biological activity due to structure
N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamideVariations in benzothiazole substituentsEnhanced potency against specific cancers

The comparison reveals that while structural variations exist among related compounds, the unique combination of functional groups in this compound may confer distinct biological activities not observed in others.

Scientific Research Applications

Research indicates that compounds similar to 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride exhibit significant antitumor properties. The benzothiazole component is often linked to anticancer activity, making this compound a candidate for further investigation in cancer therapy.

Potential Mechanisms of Action

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Tumor Growth : By interacting with specific receptors or enzymes involved in cancer pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Drug Resistance : Overcoming resistance mechanisms in cancer cells.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

StudyCompoundFindings
Study 14-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamideDemonstrated enhanced cytotoxicity against breast cancer cell lines.
Study 2N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidineShowed improved selectivity and potency against specific tumor types.

These studies highlight the potential for developing new anticancer agents based on the structural framework of This compound .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound suggests various applications:

  • Lead Compound Development : As a starting point for synthesizing novel anticancer agents.
  • Pharmacological Studies : To elucidate its mechanism of action and optimize its pharmacokinetic properties.
  • Target Identification : Understanding its interactions with biological targets can lead to new therapeutic strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name & Identifier Molecular Formula Key Structural Differences vs. Target Compound References
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride C₂₀H₂₃ClFN₃O₃S₂ - Ethylsulfonyl (C₂H₅) vs. azepane-1-sulfonyl (C₆H₁₁N).
- Dimethylaminoethyl (C₂H₄) vs. dimethylaminopropyl (C₃H₆).
4-(Azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide C₂₃H₂₆N₄O₅S₂ - 4,6-Dimethoxy benzothiazole vs. 6-fluoro benzothiazole.
- Absence of dimethylaminopropyl chain.
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide C₁₄H₁₄N₄O₂S₂ - Ethanesulfonyl group.
- Thiazolopyridine core vs. benzothiazole.
- No azepane or dimethylamino substituents.

Physicochemical and Pharmacological Comparisons

Sulfonamide Substituents
  • Azepane-1-sulfonyl (C₆H₁₁N) : The seven-membered ring introduces conformational flexibility and moderate lipophilicity, which may enhance binding to hydrophobic pockets in target proteins .
Benzothiazole Modifications
  • 6-Fluoro Substitution : Electron-withdrawing fluorine increases metabolic stability and may enhance π-stacking interactions in binding sites compared to methoxy groups .
Aminoalkyl Side Chains
  • Dimethylaminopropyl (C₃H₆): The longer chain increases basicity and solubility in acidic environments (e.g., lysosomal targeting) compared to dimethylaminoethyl (C₂H₄) .

Preparation Methods

Preparation of 6-Fluoro-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6 h), achieving a 65–70% yield. Alternative routes employ thiourea derivatives, but the BrCN method minimizes byproducts.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
CyclizationBrCN, K₂CO₃Ethanol78°C6 h68%

Sulfonamide Intermediate Formation

Synthesis of 4-(Azepane-1-Sulfonyl)Benzoic Acid

4-(Azepane-1-sulfonyl)benzoic acid is prepared via sulfonylation of 4-chlorosulfonylbenzoic acid with azepane in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. The reaction is quenched with ice-water, and the product is isolated via filtration (85% yield).

Key Parameters :

  • Molar Ratio : 1:1.2 (4-chlorosulfonylbenzoic acid : azepane)

  • Solvent System : DCM with triethylamine (TEA) as a base

  • Purity Control : Recrystallization from ethyl acetate/hexane (1:3) yields >98% pure product.

Final Coupling and Salt Formation

Amide Coupling Reaction

The benzothiazole amine (6-fluoro-1,3-benzothiazol-2-amine) is reacted with 4-(azepane-1-sulfonyl)benzoic acid using EDCI/HOBt coupling reagents in DMF at 0°C. After 12 h stirring, the intermediate amide is alkylated with 3-(dimethylamino)propyl chloride in the presence of K₂CO₃ (DMF, 60°C, 8 h).

Optimized Conditions :

ParameterValueImpact on Yield
Coupling ReagentEDCI/HOBt78% yield vs. 52% with DCC
SolventDMFPrevents side reactions vs. THF
Temperature0°C → RTMinimizes epimerization

Hydrochloride Salt Precipitation

The free base is treated with HCl (4 M in dioxane) in ethanol, stirred for 2 h, and filtered to isolate the hydrochloride salt. Yield: 89–92%.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.94–7.88 (m, 4H, aromatic), 3.42 (t, J = 6.8 Hz, 2H, N-CH₂), 2.78 (s, 6H, N(CH₃)₂).

  • ¹³C NMR : 167.8 ppm (C=O), 158.3 ppm (C-F).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₇H₃₂FN₄O₃S₂ [M+H]⁺: 567.1845; Found: 567.1842.

Purity Assessment

HPLC Analysis :

ColumnMobile PhaseRetention TimePurity
C18Acetonitrile/0.1% TFA12.7 min99.1%

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing N-alkylation at the benzothiazole nitrogen is mitigated by using a bulky base (DIPEA) and controlling stoichiometry (1:1.05 ratio of amide to alkylating agent).

Solvent Selection for Salt Formation

Ethanol outperforms methanol in hydrochloride salt crystallization, producing larger crystals with lower solvent inclusion (2% vs. 8% residual methanol).

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves sequential sulfonylation and amidation reactions. First, azepane-1-sulfonyl chloride reacts with a benzamide precursor under basic conditions (e.g., NaH/DMF) at 0–5°C to form the sulfonamide intermediate . Subsequent coupling of the dimethylaminopropylamine moiety to the 6-fluorobenzothiazol group requires refluxing in a polar aprotic solvent (e.g., DCM/THF) with a coupling agent like HATU or EDCI . Hydrochloride salt formation is achieved via acid titration (HCl in diethyl ether) .

Q. How is structural characterization performed to confirm the compound’s identity?

Multi-modal spectroscopy is essential:

  • NMR : 1^1H/13^13C NMR confirms substituent integration (e.g., azepane’s cyclic amine protons at δ 2.6–3.1 ppm, benzothiazol’s fluorine coupling in 19^{19}F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 560.18) and fragmentation patterns .
  • HPLC : Ensures ≥95% purity using a C18 column with acetonitrile/water gradients .

Q. What functional groups contribute to its potential pharmacological activity?

The 6-fluoro-benzothiazol moiety enhances DNA intercalation or kinase inhibition, while the dimethylaminopropyl group improves solubility and membrane permeability. The azepane-sulfonyl group may modulate enzyme binding (e.g., sulfonamide interactions with catalytic lysines) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation without side-product formation?

Side reactions (e.g., over-sulfonylation) are mitigated by:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition .
  • Stoichiometric precision : Use 1.05–1.1 equivalents of sulfonyl chloride to limit excess reagent .
  • Workup strategies : Quench unreacted sulfonyl chloride with ice-cold NaHCO3_3 and extract with ethyl acetate to isolate the sulfonamide intermediate .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping peaks in the aromatic region (e.g., distinguishing benzothiazol C7-H from benzamide protons) .
  • Variable-temperature NMR : Reduces signal broadening caused by rotational restrictions in the azepane ring .
  • Complementary techniques : IR spectroscopy verifies sulfonamide S=O stretches (1350–1300 cm1^{-1}) .

Q. How to design in vitro assays to evaluate its mechanism of action against kinase targets?

  • Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays to measure IC50_{50} values .
  • Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT, with dose-response curves (1 nM–100 μM) .
  • Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d) to purified kinase domains .

Q. What strategies validate the hydrochloride salt’s stability under physiological conditions?

  • pH-solubility profiling : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then monitor purity via HPLC .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions; thermogravimetric analysis detects hydrate formation .

Data Contradiction and Optimization

Q. How to address discrepancies in biological activity between structural analogs?

  • SAR analysis : Compare IC50_{50} values of analogs with substituent variations (e.g., replacing azepane with piperidine or morpholine). A 2023 study showed azepane’s seven-membered ring improves VEGFR2 inhibition by 15-fold versus six-membered analogs .
  • Molecular docking : Simulate binding poses in kinase ATP pockets (e.g., PDB 4ASD) to identify steric clashes or hydrogen-bonding losses .

Q. What computational methods predict metabolic liabilities in this compound?

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., dimethylaminopropyl dealkylation) .
  • In silico metabolite identification : GLORYx or MetaSite generates Phase I/II metabolites, prioritizing stable sulfoxide or glucuronide derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
SulfonylationAzepane-1-sulfonyl chloride, NaH, DMF, 0°C72–78
AmidationHATU, DIPEA, DCM, 25°C, 12 h65–70
Salt FormationHCl/Et2_2O, 0°C, 2 h85–90

Q. Table 2. Spectroscopic Benchmarks

TechniqueCritical Data PointsReference
1^1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, benzothiazol-H), δ 3.42 (m, 4H, azepane)
HRMS (ESI+)m/z 560.18 [M+H]+^+ (calc. 560.17)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.